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Compound of Interest

Compound Name: 2-Methyl-1,1-diphenylpropene

Cat. No.: B3057247

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1,1-diphenylpropene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-1,1-diphenylpropene
(CAS No. 781-33-9), a trisubstituted alkene of significant interest in organic synthesis. We will
delve into its core chemical properties, synthesis methodologies, reactivity, and spectroscopic
characterization, offering field-proven insights for researchers, scientists, and drug
development professionals. The narrative emphasizes the causality behind experimental
choices, ensuring that the described protocols are robust and self-validating.

Compound Identity and Physicochemical Properties

2-Methyl-1,1-diphenylpropene, also known as 1,1-Diphenylisobutylene, is a hydrocarbon with
the molecular formula CieH1s.[1][2] Its structure features a central carbon-carbon double bond,
with one olefinic carbon attached to two phenyl groups and the other to two methyl groups. This
sterically hindered and electronically rich alkene framework dictates its unique reactivity.

Data Presentation: Key Physicochemical Properties
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Property Value Source
Molecular Formula CieHa1e [1][3]
Molecular Weight 208.30 g/mol [1][3]
CAS Number 781-33-9 [11[3]
IUPAC Name i%it:lz'elr'lzhenylpmp'l' [1]
Density 0.977 g/cm3 [3]
Boiling Point 297.2°C at 760 mmHg [3]
Flash Point 135.9°C [3]
LogP 54 [1]

| Canonical SMILES | CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C |[1][3] |

Synthesis Methodologies: A Tale of Two Carbonyls

The synthesis of 2-Methyl-1,1-diphenylpropene is most effectively achieved through carbon-
carbon bond-forming reactions that construct the core olefinic structure. The choice of synthetic
route is often dictated by the availability of starting materials and desired scale. We will explore
two primary, reliable methods: the Wittig reaction and the Grignard reaction followed by
dehydration.

The Wittig Reaction: Precision in Alkene Formation

The Wittig reaction is a superior method for unambiguously forming a double bond at a specific
location.[4][5] It involves the reaction of a phosphorus ylide with a ketone or aldehyde.[5] For
the synthesis of 2-Methyl-1,1-diphenylpropene, the logical disconnection points to
benzophenone (a ketone) and an isopropylidene-derived ylide.[6][7]

Causality of Experimental Design: The choice of benzophenone as the carbonyl component is
strategic. The alternative, reacting acetone with a diphenylmethylene-derived ylide, is less
practical due to the challenges in preparing the corresponding phosphonium salt. The
reaction's success hinges on the nucleophilic attack of the ylide's carbanion on the electrophilic
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carbonyl carbon, followed by the formation of a four-membered oxaphosphetane intermediate

which then collapses to form the alkene and triphenylphosphine oxide.[5] The stability of the

triphenylphosphine oxide byproduct provides a strong thermodynamic driving force for the

reaction.

Mandatory Visualization: Wittig Reaction Workflow
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Caption: Workflow for the synthesis of 2-Methyl-1,1-diphenylpropene via the Wittig reaction.

Experimental Protocol: Wittig Synthesis

¢ Ylide Generation:

o In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or

Nitrogen), combine isopropyltriphenylphosphonium bromide (1.1 eq) with anhydrous
tetrahydrofuran (THF).

o Cool the suspension to -78°C (dry ice/acetone bath).

o Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The formation of the deep red ylide

indicates successful deprotonation.

o Allow the mixture to stir at this temperature for 1 hour.

o Wittig Reaction:
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o Dissolve benzophenone (1.0 eq) in anhydrous THF and add it dropwise to the cold ylide
solution.

o Allow the reaction to slowly warm to room temperature and stir overnight. The
disappearance of the red color indicates consumption of the ylide.

o Work-up and Purification:

o Quench the reaction by the slow addition of saturated aqueous ammonium chloride
(NHa4Cl) solution.

o Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate
(NazS0a).

o Filter and concentrate the solvent in vacuo.

o Purify the crude product via column chromatography on silica gel (eluting with hexane) to
separate the desired alkene from the triphenylphosphine oxide byproduct.

The Grignard Reaction: A Classic C-C Bond Formation

An alternative synthesis involves the addition of a Grignard reagent to a carbonyl compound,
followed by dehydration of the resulting alcohol.[8] To synthesize 2-Methyl-1,1-
diphenylpropene, isopropylmagnesium bromide is added to benzophenone. This forms the
tertiary alcohol, 2-methyl-1,1-diphenylpropan-1-ol, which is then dehydrated under acidic
conditions.

Causality of Experimental Design: The Grignard reagent is a potent nucleophile and a strong
base, necessitating strictly anhydrous conditions to prevent it from being quenched by protic
solvents like water.[8][9] The initial nucleophilic addition to the benzophenone carbonyl creates
an alkoxide intermediate. A subsequent acidic workup protonates this intermediate to yield the
tertiary alcohol. The final step, dehydration, is an acid-catalyzed elimination reaction (E1
mechanism) that proceeds through a stable tertiary carbocation, favoring the formation of the
more substituted alkene (Zaitsev's rule).

Mandatory Visualization: Grignard Synthesis Workflow
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Caption: Grignard reaction and subsequent dehydration to yield 2-Methyl-1,1-
diphenylpropene.

Experimental Protocol: Grignard Synthesis & Dehydration

e Grignard Reagent Formation:

o Place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a
reflux condenser and dropping funnel, under an inert atmosphere.[10]

o Add a small volume of anhydrous diethyl ether and a crystal of iodine to activate the
magnesium surface.[11]

o Add a solution of isopropyl bromide (1.1 eq) in anhydrous diethyl ether dropwise. The
reaction is initiated when the color of the iodine fades and gentle refluxing begins.
Maintain a gentle reflux by controlling the addition rate.
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o After the addition is complete, reflux the mixture for an additional 30 minutes to ensure
complete formation of the reagent.

» Addition to Ketone:

o Cool the Grignard solution to 0°C (ice bath).

o Add a solution of benzophenone (1.0 eq) in anhydrous diethyl ether dropwise.

o After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
o Work-up and Dehydration:

o Cool the reaction mixture in an ice bath and quench by the slow, careful addition of
saturated aqueous NH4Cl or dilute sulfuric acid.

o Extract the product into diethyl ether (3x), combine the organic layers, wash with brine,
and dry over anhydrous NazSOa.

o Remove the solvent in vacuo. The crude product is the tertiary alcohol.

o To dehydrate, dissolve the crude alcohol in toluene, add a catalytic amount of p-
toluenesulfonic acid, and heat to reflux with a Dean-Stark apparatus to remove water.

o Upon completion (monitored by TLC), cool the reaction, wash with sodium bicarbonate
solution, then brine, and dry over anhydrous Naz2SOa.

o Purify by column chromatography (hexane) to yield the final product.

Chemical Reactivity: The Role of the Alkene

The reactivity of 2-Methyl-1,1-diphenylpropene is dominated by the electron-rich C=C double
bond. It readily undergoes electrophilic addition reactions.

Electrophilic Addition of HBr

The addition of a hydrogen halide like HBr proceeds via a two-step mechanism.[12] The T11-
bond of the alkene acts as a nucleophile, attacking the electrophilic proton of HBr.[13][14] This
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addition follows Markovnikov's rule, where the proton adds to the less substituted carbon of the
double bond.

Causality of Regioselectivity: The protonation of the C=C bond can, in theory, form two different
carbocations.

» Protonation at C2 (isopropylidene carbon): This would form a secondary benzylic
carbocation.

» Protonation at C1 (diphenyl carbon): This forms a tertiary carbocation that is also benzylic,
stabilized by resonance with two phenyl rings.

The tertiary, doubly benzylic carbocation is significantly more stable. Therefore, the reaction
proceeds exclusively through this intermediate. The subsequent nucleophilic attack by the
bromide ion (Br~) on this carbocation yields the final product, 2-bromo-1,1-diphenyl-2-
methylpropane.[12][15]

Mandatory Visualization: Mechanism of Electrophilic Addition
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Caption: Mechanism for the electrophilic addition of HBr to 2-Methyl-1,1-diphenylpropene.

Spectroscopic Characterization
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The identity and purity of 2-Methyl-1,1-diphenylpropene are confirmed using standard

spectroscopic techniques.

H NMR Spectroscopy: The proton NMR spectrum is relatively simple due to the molecule's
symmetry. It would show a singlet for the six equivalent protons of the two methyl groups
(CHs) and a multiplet in the aromatic region (typically 7.0-7.5 ppm) for the ten protons of the
two phenyl rings.

13C NMR Spectroscopy: The carbon NMR spectrum provides more detailed structural
information. Key signals would include those for the methyl carbons, the two sp? hybridized
olefinic carbons (one quaternary), and the distinct signals for the aromatic carbons (ipso,
ortho, meta, para).[1]

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands.
These include C-H stretching vibrations for sp3 hybridized carbons (just below 3000 cm~—1)
and sp2 hybridized carbons (just above 3000 cm™1). A key, though potentially weak,
absorption for the C=C double bond stretch is expected in the 1620-1680 cm~1 region.[1]
Strong absorptions corresponding to the aromatic rings will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]* at an m/z
corresponding to its molecular weight (208.30).[1] Fragmentation patterns would likely
involve the loss of a methyl group (m/z = 193) to form a stable benzylic cation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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